N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-4-methyl-1H-pyrazol-3-amine in the presence of a reducing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols. Substitution reactions can result in a variety of substituted pyrazoles .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Agrochemistry: It is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
- 1-Ethyl-4-methyl-1H-pyrazol-3-amine
- 3,5-Dimethyl-1H-pyrazole
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with multiple molecular targets, making it a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-7-9(2)12(15-17)13-6-11-8-16(4)14-10(11)3/h7-8H,5-6H2,1-4H3,(H,13,15) |
InChI Key |
QSHMSUFKOFJDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CN(N=C2C)C)C |
Origin of Product |
United States |
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